REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]1[C:8]([NH2:9])=[CH:7][S:6][CH:5]=1.C([O-])([O-])=O.[Na+].[Na+].[CH:16]([CH:18]=O)=O.C(Cl)Cl>O>[N:9]1[C:8]2[C:4](=[CH:5][S:6][CH:7]=2)[N:3]=[CH:16][CH:18]=1 |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
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Cl.Cl.NC1=CSC=C1N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
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C(=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for at least 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added to the reactant for 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether and/or ethylacetate several times
|
Type
|
WASH
|
Details
|
A collected organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
followed by concentration in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
obtaining a light brown oil
|
Type
|
CUSTOM
|
Details
|
An assay sample was prepared
|
Type
|
CUSTOM
|
Details
|
purified with column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=2C(N=CC1)=CSC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |